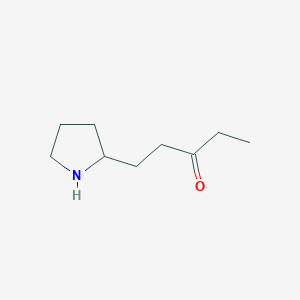

1-(Pyrrolidin-2-yl)pentan-3-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylpentan-3-one |

InChI |

InChI=1S/C9H17NO/c1-2-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3 |

InChI Key |

VHGMVQGZVCJGQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

α-Bromoketone Amination with Pyrrolidine

A widely documented approach involves the amination of α-bromoketones with pyrrolidine. This method, adapted from pyrovalerone synthesis, proceeds as follows:

- Amination with Pyrrolidine:

- React the α-bromoketone with excess pyrrolidine in ether or ethanol.

- Reaction conditions:

- Molar ratio: 1:2.2 (α-bromoketone:pyrrolidine)

- Temperature: Room temperature

- Workup: Acid-base extraction to isolate the product.

Example:

3-Bromopentan-3-one + pyrrolidine → 1-(pyrrolidin-2-yl)pentan-3-one

- Yield: 70–85% after recrystallization.

Multicomponent Reactions for Pyrrolidine-Containing Ketones

A three-component reaction strategy, inspired by pyrrolidine-2,3-dione synthesis, offers an alternative pathway:

- Formation of 3-Pyrroline-2-one Intermediate:

- React ethyl 2,4-dioxovalerate with an aldehyde (e.g., formaldehyde) and ammonium acetate in glacial acetic acid.

- Key step: Cyclocondensation to form 4-acetyl-3-hydroxy-3-pyrroline-2-one.

- Functionalization with Aliphatic Amines:

- Treat the intermediate with pyrrolidine under optimized conditions:

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Yield: Up to 89% for analogous structures.

- Treat the intermediate with pyrrolidine under optimized conditions:

Mechanistic Insight:

Density functional theory (DFT) calculations support a kinetically controlled pathway favoring enamine formation via intramolecular hydrogen bonding.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to neurotransmitter transporters and receptor binding.

Medicine: Research has explored its potential as a central nervous system stimulant and its effects on dopamine and norepinephrine uptake.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)pentan-3-one involves its interaction with neurotransmitter transporters in the central nervous system. The compound acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is responsible for its stimulant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below compares 1-(Pyrrolidin-2-yl)pentan-3-one with key analogs, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Influence on Bioactivity: Pyrrolidine-containing compounds (e.g., 3F-α-PVP and α-PiHP) exhibit psychoactive properties due to their interaction with monoamine transporters. Fluorination (as in 3F-α-PVP) enhances lipophilicity, improving blood-brain barrier penetration . The absence of aromatic rings in this compound may reduce receptor affinity compared to phenyl-substituted analogs.

Industrial and Environmental Applications :

- The cyclohexenyl derivative () is used in fragrances, leveraging its volatility and stability. However, its environmental hazard classification underscores the need for careful handling .

Role of Functional Groups: The methylthio group in 1-(methylsulfanyl)pentan-3-one contributes to its role as a food biomarker, highlighting how non-nitrogenous substituents diversify applications .

Research Findings and Trends

- Pharmacological Analogs: Pyrrolidinyl ketones like α-PiHP are linked to stimulant effects via dopamine/norepinephrine reuptake inhibition. Structural modifications (e.g., methyl or fluorine groups) alter potency and selectivity .

- Synthetic Challenges : The synthesis of pyrrolidine derivatives often requires catalysts (e.g., rhodium in ) to achieve regioselectivity, especially in alkylation reactions.

- Environmental Impact : Cyclohexenyl derivatives () are flagged as environmental pollutants, necessitating biodegradability studies.

Biological Activity

1-(Pyrrolidin-2-yl)pentan-3-one, commonly referred to as pyrovalerone, is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered significant interest in pharmacological research due to its stimulant properties and its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 122220-83-9 |

This compound primarily exerts its effects through the modulation of neurotransmitter uptake, particularly dopamine (DA) and norepinephrine (NE). Research indicates that pyrovalerone acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that observed with other stimulants, such as cocaine and amphetamines, which also inhibit the reuptake of monoamines.

Stimulant Effects

Pyrovalerone has been shown to produce stimulant effects in both animal models and human studies. Notably, it has been reported to enhance locomotor activity, indicating its potential for abuse similar to other stimulants. In a study by Vaugeois et al. (1993), pyrovalerone was administered to mice, resulting in increased locomotion at doses as low as 2 mg/kg .

Neurotransmitter Interaction

The compound selectively inhibits the uptake of dopamine and norepinephrine without significantly affecting serotonin transport. This selectivity suggests that pyrovalerone may have fewer serotonergic side effects compared to other stimulants that affect all three monoamine transporters . The inhibition constants (IC50 values) for dopamine and norepinephrine uptake have been reported in various studies, highlighting its potency as a DAT/NET inhibitor.

Case Studies and Research Findings

- Animal Studies :

- Clinical Observations :

-

Comparative Studies :

- Research comparing pyrovalerone with other cathinones indicates that while it shares structural similarities with compounds like MDPV (3,4-methylenedioxypyrovalerone), it exhibits unique pharmacological profiles that warrant further investigation into its therapeutic potential and risks associated with abuse .

Safety and Toxicology

Due to its stimulant nature, concerns regarding the safety profile of this compound have been raised. Reports indicate potential for neurotoxicity and cardiovascular effects similar to those observed with other stimulants. Caution is advised in handling this compound due to its psychoactive properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.